molecular formula C11H12FIN2O2 B1392846 N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide CAS No. 1299607-38-7

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide

Cat. No. B1392846
M. Wt: 350.13 g/mol
InChI Key: XCASGYXCQHXWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is a chemical compound with the empirical formula C11H12FIN2O2 . It is a solid substance and is part of the fluorinated building blocks and halogenated heterocycles categories .


Molecular Structure Analysis

The molecular weight of N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is 350.13 . The SMILES string representation of its structure is CC(C)(C)C(=O)Nc1ncc(F)c(C=O)c1I .


Physical And Chemical Properties Analysis

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is a solid substance . Its empirical formula is C11H12FIN2O2 , and its molecular weight is 350.13 .

Scientific Research Applications

Nucleophilic Behavior and Antibacterial Evaluation

The nucleophilic behavior of compounds related to N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide has been studied, revealing strong reactions with various electrophilic compounds. These reactions are significant in synthesizing novel compounds with potential antibacterial properties. For instance, specific derivatives have shown high inhibitory activity against bacteria like Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Sarcina lutea (Al-Romaizan, 2019).

Synthesis and Radiolabelling in PET Imaging

Another important application is in the synthesis and radiolabelling of analogs for PET (Positron Emission Tomography) imaging. For example, the fluoro-analogue of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide has been developed for studying monoamine oxidase B (MAO-B) related neuropsychiatric diseases (Beer et al., 1995).

Evaluation in Antiviral Activity

Compounds like 9-(1-Fluoro-5-hydroxypentan-2-yl)-9H-guanine, synthesized from 5-Fluoro-4-tosyloxypentyl pivalate, were evaluated for antiviral activity. Though found inactive in this context, such studies are crucial for understanding the potential and limitations of these compounds in antiviral applications (Lewis et al., 1993).

Inhibitor of Met Kinase Superfamily

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide derivatives have been identified as potent and selective Met kinase inhibitors. These compounds have shown excellent efficacy in in vivo models, leading to complete tumor stasis in certain cancer studies. This has implications for cancer therapy, particularly in targeting the Met kinase superfamily (Schroeder et al., 2009).

Cystic Fibrosis Transmembrane Conductance Regulator Processing

Certain analogs of N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide have been found to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This discovery is vital in the search for effective treatments for cystic fibrosis (Yu et al., 2008).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is used in scientific research . Its diverse applications range from drug discovery to material synthesis, making it a valuable tool for advancements in various fields.

properties

IUPAC Name

N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIN2O2/c1-11(2,3)10(17)15-9-8(13)6(5-16)7(12)4-14-9/h4-5H,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCASGYXCQHXWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170392
Record name N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide

CAS RN

1299607-38-7
Record name N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
Reactant of Route 2
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
Reactant of Route 3
Reactant of Route 3
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
Reactant of Route 4
Reactant of Route 4
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
Reactant of Route 5
Reactant of Route 5
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
Reactant of Route 6
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.